molecular formula C17H16O4 B8660203 3-(2,4-Dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one

3-(2,4-Dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one

Cat. No. B8660203
M. Wt: 284.31 g/mol
InChI Key: LNEYYODFMSUKGY-UHFFFAOYSA-N
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Patent
US06603046B1

Procedure details

A solution of 568 mg (2 mmol) of 2,4-dimethoxy-4′-hydroxychalcone in ethanol (20 ml) was added 50 mg of platinum on charcoal (10%) and hydrogenated at 20 atm for 18 h. The colourless solution was filtered and concentrated in vacuo to give 606 mg, from which 143.7 mg (24%) of 3-(2,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)propan-1-on was isolated by column chromatography over silica gel 60 (Merck 0.063-0.200 mm, 60 g) using petroleum ether-ethyl acetate (4:1, 500 ml, 3:1, 500 ml) as eluents, m.p. 126.4-127.4° C.
Quantity
568 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([O:9][CH3:10])[CH:6]=[CH:5][C:4]=1[CH:11]=[CH:12][C:13]([C:15]1[CH:20]=[CH:19][C:18]([OH:21])=[CH:17][CH:16]=1)=[O:14]>C(O)C.[Pt]>[CH3:1][O:2][C:3]1[CH:8]=[C:7]([O:9][CH3:10])[CH:6]=[CH:5][C:4]=1[CH2:11][CH2:12][C:13]([C:15]1[CH:16]=[CH:17][C:18]([OH:21])=[CH:19][CH:20]=1)=[O:14]

Inputs

Step One
Name
Quantity
568 mg
Type
reactant
Smiles
COC1=C(C=CC(=C1)OC)C=CC(=O)C1=CC=C(C=C1)O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
50 mg
Type
catalyst
Smiles
[Pt]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The colourless solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give 606 mg

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
COC1=C(C=CC(=C1)OC)CCC(=O)C1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 143.7 mg
YIELD: PERCENTYIELD 24%
YIELD: CALCULATEDPERCENTYIELD 25.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.